
2-(2-(2,6-Dichlorophenoxy)phenyl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2,6-Dichlorophenoxy)phenyl)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids. This compound is characterized by the presence of two chlorine atoms attached to the phenyl ring, making it a dichlorinated derivative. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,6-Dichlorophenoxy)phenyl)acetic acid typically involves the reaction of 2,6-dichlorophenol with phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of 2-(2-(2,6-Dichlorophenoxy)phenyl)acetic acid may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as palladium or platinum, can also enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2,6-Dichlorophenoxy)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxylated or aminated derivatives.
Scientific Research Applications
2-(2-(2,6-Dichlorophenoxy)phenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role as a growth regulator in plants.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-(2,6-Dichlorophenoxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can alter the plasticity of cell walls, influence protein production, and increase ethylene production. These effects can lead to changes in cell growth and development, making it useful as a plant growth regulator .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dichlorophenyl)acetic acid: A closely related compound with similar chemical properties.
2,4-Dichlorophenoxyacetic acid: Another phenoxyacetic acid derivative used as a herbicide.
Diclofenac: A non-steroidal anti-inflammatory drug with a similar chemical structure.
Uniqueness
2-(2-(2,6-Dichlorophenoxy)phenyl)acetic acid is unique due to its specific substitution pattern and the presence of two chlorine atoms on the phenyl ring. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H10Cl2O3 |
|---|---|
Molecular Weight |
297.1 g/mol |
IUPAC Name |
2-[2-(2,6-dichlorophenoxy)phenyl]acetic acid |
InChI |
InChI=1S/C14H10Cl2O3/c15-10-5-3-6-11(16)14(10)19-12-7-2-1-4-9(12)8-13(17)18/h1-7H,8H2,(H,17,18) |
InChI Key |
JVQZTPJRGAUYCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


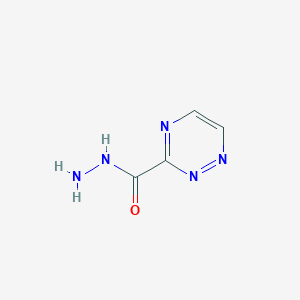
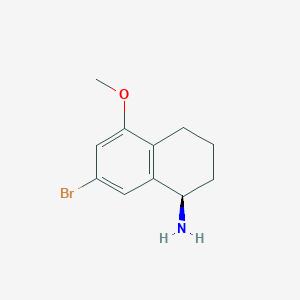
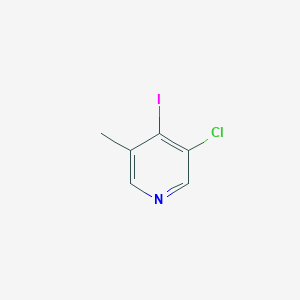
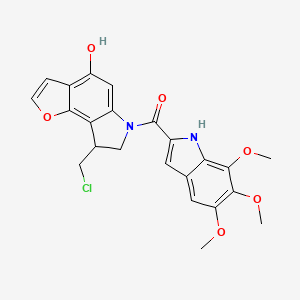


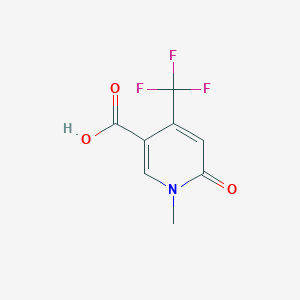

![N-Cyclopentyl-1-(pyrido[2,3-b]pyrazin-7-yl)piperidine-3-carboxamide](/img/structure/B13112878.png)
![3,6-bis[(E)-2-phenylethenyl]pyridazine](/img/structure/B13112879.png)
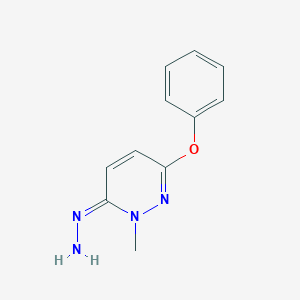
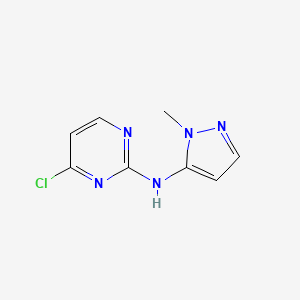
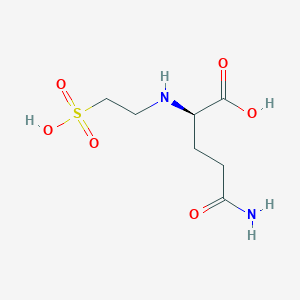
![[trans-2-Methoxycyclobutyl]methanol](/img/structure/B13112905.png)
